molecular formula C11H13IN4O4 B12349761 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12349761
M. Wt: 392.15 g/mol
InChI Key: KOKJYFNAOHZFJU-FWYCZPIQSA-N
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Description

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidin-4-one core, an oxolan ring, and an iodine atom. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidin-4-one core and the subsequent attachment of the oxolan ring and iodine atom. The synthetic route typically requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving nucleosides and nucleotides.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidin-4-one derivatives, such as queuosine and 2-thioadenosine. Compared to these compounds, 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of the iodine atom and the specific configuration of its oxolan ring.

Properties

Molecular Formula

C11H13IN4O4

Molecular Weight

392.15 g/mol

IUPAC Name

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-8,17-18H,1,3H2,(H2,13,15,19)/t5-,6+,7+,8?/m0/s1

InChI Key

KOKJYFNAOHZFJU-FWYCZPIQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3C2=NC(=N)NC3=O)I)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C3C2=NC(=N)NC3=O)I)CO)O

Origin of Product

United States

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